molecular formula C20H25N5O4 B2969414 1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034544-97-1

1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2969414
CAS No.: 2034544-97-1
M. Wt: 399.451
InChI Key: OHYAIYSUVVXYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a structurally complex scaffold comprising:

  • An azetidin-3-yl ring, a strained four-membered heterocycle that may influence conformational rigidity and binding interactions.
  • A 1,2,3-triazole moiety, known for facilitating hydrogen bonding and π-π stacking in medicinal chemistry.
  • A pyrrolidin-2-one ring, a lactam structure that enhances metabolic stability and bioavailability.

Properties

IUPAC Name

1-[[1-[1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-28-9-10-29-18-6-4-15(5-7-18)20(27)24-13-17(14-24)25-12-16(21-22-25)11-23-8-2-3-19(23)26/h4-7,12,17H,2-3,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYAIYSUVVXYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features several significant structural motifs:

  • Azetidine Ring : Known for its diverse biological properties including antibacterial and anticancer activities.
  • Triazole Moiety : Associated with antifungal and antiviral properties.
  • Pyrrolidinone Unit : Often involved in interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, which may include:

  • Enzymatic Inhibition : The azetidine and triazole components may inhibit specific enzymes or receptors.
  • Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

Research indicates that azetidine derivatives exhibit significant anticancer properties. For example:

  • Compounds similar to this structure have been shown to inhibit proliferation in various cancer cell lines, including breast and prostate cancer cells. One study highlighted a derivative that induced apoptosis in these cell lines at nanomolar concentrations .

Antiviral Activity

The triazole moiety is known for its antiviral properties. Compounds containing similar structures have demonstrated activity against a range of viruses:

  • A study reported that azetidinone derivatives exhibited antiviral effects against human cytomegalovirus (HCMV) and influenza viruses, showcasing EC50 values in the micromolar range .

Antibacterial Properties

Historically, azetidinone derivatives have been linked with antibacterial activities. They are part of a broader class of compounds that includes β-lactam antibiotics:

  • The compound's structural similarities to known antibiotics suggest potential efficacy against bacterial infections .

Synthesis and Evaluation

A recent study synthesized various azetidinone derivatives, including those with modifications similar to our compound. These were evaluated for their biological activities:

CompoundActivityEC50 (µM)Reference
Azetidinone AAntiviral (HCMV)54.69
Azetidinone BAnticancer (MCF-7)10

Mechanistic Insights

Further mechanistic studies revealed that certain derivatives could inhibit specific protein interactions critical for viral replication and cancer cell survival. For instance:

  • Compounds targeting PD-L1 showed enhanced antitumor effects by blocking immune checkpoint pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to three analogs (Table 1) with modifications in key substituents, highlighting structural and functional differences.

Table 1: Structural and Functional Comparison of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Hypothesized Properties
Target: 1-((1-(1-(4-(2-Methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one Not explicitly provided ~425 (estimated) 4-(2-methoxyethoxy)benzoyl Enhanced solubility due to polar methoxyethoxy group; potential for CNS penetration.
Analog 1: 1-((1-(1-(4-Oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one C₂₀H₁₉N₅O₄ 393.4 Chromene-2-carbonyl Increased lipophilicity; possible UV absorption for imaging applications.
Analog 2: (E)-1-((1-(1-(3-(Thiophen-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one Not explicitly provided ~407 (estimated) Thiophene acryloyl Sulfur-containing group may enhance metal-binding or redox activity.
Analog 3: 4-(1-(2-(2-Allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one C₂₉H₂₉N₃O₃ 467.6 Benzoimidazole, methoxyphenyl Bulky substituents may limit membrane permeability but improve receptor selectivity.

Key Findings from Structural Comparisons

Substituent Effects on Solubility and Bioavailability

  • The methoxyethoxy group in the target compound likely improves aqueous solubility compared to the chromene (Analog 1) and thiophene (Analog 2) groups, which are more lipophilic . This aligns with studies showing that polar substituents reduce logP values, enhancing pharmacokinetic profiles .
  • Analog 3’s benzoimidazole and methoxyphenyl groups introduce steric bulk, which may reduce blood-brain barrier penetration but improve target specificity .

The thiophene acryloyl group in Analog 2 may confer electrophilicity, enabling covalent interactions with cysteine residues in enzymes , similar to nitrofuryl derivatives discussed in antimycobacterial studies .

Role of Heterocyclic Motifs The 1,2,3-triazole and pyrrolidin-2-one rings are conserved across all compounds, suggesting their importance in maintaining scaffold rigidity and hydrogen-bonding capacity .

Methodological Considerations for Compound Similarity

  • Virtual Screening Metrics: Structural similarity assessments (e.g., Tanimoto coefficients) would highlight conserved regions (triazole, pyrrolidinone) as critical for bioactivity, while substituent variations drive selectivity .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies could predict how substituent changes (e.g., methoxyethoxy vs. chromene) impact biological endpoints, as seen in nitroimidazole analogs .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and bioactivity?

The compound’s reactivity and bioactivity are dictated by its azetidine ring (a strained 4-membered heterocycle), the 1,2,3-triazole moiety (a click-chemistry-derived linker), and the 4-(2-methoxyethoxy)benzoyl group. The triazole ring facilitates hydrogen bonding and dipole interactions, while the methoxyethoxy side chain enhances solubility and modulates pharmacokinetics. The pyrrolidin-2-one group contributes to conformational rigidity, which is critical for target binding .

Methodological Insight : To validate these effects, researchers should perform comparative structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., replacing the methoxyethoxy group with other alkoxy chains) and assess changes in solubility, binding affinity, and metabolic stability via HPLC, NMR, and in vitro assays .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and stability?

High-performance liquid chromatography (HPLC) with UV/Vis detection is ideal for purity assessment, while nuclear magnetic resonance (NMR; 1H, 13C, and 2D-COSY) confirms structural integrity. Stability under varying pH and temperature can be monitored using accelerated degradation studies analyzed via LC-MS. X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline forms .

Example Protocol : For HPLC, use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% trifluoroacetic acid) at 254 nm. Retention time and peak area consistency indicate purity ≥95% .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

The synthesis involves multi-step reactions, including azide-alkyne cycloaddition (click chemistry) for triazole formation and benzoylation of the azetidine ring. Key challenges include low yields in the cycloaddition step (e.g., due to steric hindrance) and purification of intermediates.

Optimization Strategies :

  • Use flow chemistry (continuous reactors) to enhance reaction control and reduce side products .
  • Screen catalysts (e.g., Cu(I) vs. Ru-based systems) for triazole formation to improve regioselectivity .
  • Employ column chromatography or recrystallization with solvent mixtures (e.g., ethyl acetate/hexane) for intermediate purification.

Case Study : A similar azetidine-triazole derivative achieved a 52.7% yield after optimizing reaction temperature (50°C) and catalyst loading (10 mol% CuI) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC50 values) may arise from differences in assay conditions (e.g., cell lines, incubation time) or compound purity.

Methodological Approach :

  • Standardize assays using validated cell lines (e.g., NCI-60 panel) and include internal controls (e.g., reference inhibitors).
  • Re-synthesize the compound under controlled conditions (e.g., inert atmosphere for oxygen-sensitive steps) and verify purity via orthogonal methods (HPLC, elemental analysis) .
  • Perform computational docking studies to identify binding modes and confirm target engagement .

Q. What strategies are effective for analyzing metabolic stability and toxicity in preclinical studies?

In Vitro Models :

  • Use liver microsomes (human or rodent) to assess metabolic stability. Monitor parent compound depletion via LC-MS/MS.
  • Screen for CYP450 inhibition to predict drug-drug interactions. In Silico Tools :
  • Apply quantitative structure-toxicity relationship (QSTR) models to flag potential hepatotoxicity or cardiotoxicity risks. Validation : Cross-reference results with in vivo toxicity studies in rodents, focusing on liver enzymes (ALT/AST) and histopathology .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for this compound?

  • Variable Selection : Modify substituents on the azetidine, triazole, and benzoyl groups. Prioritize groups with known electronic or steric effects (e.g., electron-withdrawing vs. donating).
  • Assay Design : Test analogs against a primary target (e.g., kinase enzyme) and counter-screen for off-target effects (e.g., GPCR panels).
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity. Principal component analysis (PCA) can identify dominant SAR trends .

Q. What statistical methods are suitable for optimizing reaction conditions?

Employ design of experiments (DoE) frameworks like factorial design or response surface methodology (RSM). For example:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Variables : Yield, purity, reaction time.
  • Outcome : A predictive model identifying optimal conditions (e.g., 60°C, 15 mol% catalyst, DMF as solvent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.